TT-10

Description

Properties

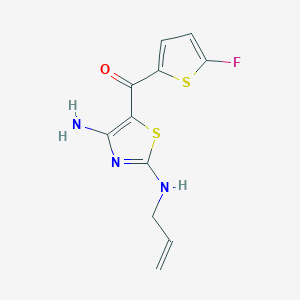

IUPAC Name |

[4-amino-2-(prop-2-enylamino)-1,3-thiazol-5-yl]-(5-fluorothiophen-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3OS2/c1-2-5-14-11-15-10(13)9(18-11)8(16)6-3-4-7(12)17-6/h2-4H,1,5,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVYPHJQPOHDZEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=NC(=C(S1)C(=O)C2=CC=C(S2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Multifaceted Mechanism of Action of TT-10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The novel small molecule TT-10 has emerged as a promising therapeutic candidate with a dual mechanism of action, positioning it as a compelling subject of investigation for both cardiovascular regenerative medicine and oncology. Primarily characterized as a potent activator of the Yes-associated protein (YAP) and Transcriptional Enhancer Factor Domain (TEAD) complex, this compound promotes cardiomyocyte proliferation, offering a potential avenue for heart disease treatment. Concurrently, it functions as an antagonist of the adenosine A2A receptor (A2AR), a key immune checkpoint, thereby presenting therapeutic opportunities in cancer immunotherapy. This technical guide provides an in-depth exploration of the core mechanisms of this compound, summarizing key experimental findings, detailing methodologies, and visualizing complex signaling pathways.

Core Mechanism of Action: YAP-TEAD Activation in Cardiomyocytes

This compound's primary described mechanism revolves around its ability to activate the YAP-TEAD transcriptional pathway, a critical component of the Hippo signaling pathway. The Hippo pathway is a key regulator of organ size, cell proliferation, and apoptosis. In mature mammalian hearts, cardiomyocytes have a very limited capacity to proliferate. This compound has been shown to promote the nuclear translocation of YAP, a transcriptional co-activator.[1][2] In the nucleus, YAP binds to TEAD transcription factors, initiating the transcription of genes that drive cell cycle progression and inhibit apoptosis, ultimately leading to cardiomyocyte proliferation.[2][3]

Signaling Pathway

The activation of the YAP-TEAD pathway by this compound leads to a cascade of events promoting cell cycle re-entry and division in cardiomyocytes.

Quantitative Data on Cardiomyocyte Effects

Studies on human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) have demonstrated the dose-dependent effects of this compound.

| Parameter | Concentration | Observation |

| Optimal Concentration | 10-20 µM | Peak activity for promoting cardiomyocyte proliferation.[1] |

| Cell Cycle Activation | 48-hour treatment | Markedly promotes cell cycle activation and increased cell division. |

| Apoptosis | - | Significantly reduced programmed cell death. |

| YAP Nuclear Localization | - | Significantly increased proportion of cardiomyocytes with nuclear YAP. |

Experimental Protocols

-

Cell Culture: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are cultured under standard conditions.

-

Treatment: Cells are treated with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for 48 hours. A vehicle control (e.g., DMSO) is used.

-

Analysis:

-

Cell Cycle Analysis: Proliferation is assessed by immunofluorescence staining for markers such as Ki-67 (a marker of proliferation), and phosphohistone H3 (a marker of mitosis).

-

DNA Synthesis: EdU (5-ethynyl-2´-deoxyuridine) incorporation assays are performed to measure DNA synthesis.

-

Apoptosis Assay: Apoptosis is quantified using TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining.

-

YAP Localization: The subcellular localization of YAP is determined by immunofluorescence staining and confocal microscopy.

-

-

Animal Model: Myocardial infarction is induced in mice (e.g., C57BL/6) by permanent ligation of the left anterior descending (LAD) coronary artery.

-

Drug Administration: this compound, often encapsulated in slow-release nanoparticles (e.g., PLGA), is injected into the border zone of the infarct.

-

Analysis:

-

Cardiac Function: Echocardiography is performed at various time points (e.g., 1, 2, and 4 weeks post-MI) to assess parameters like ejection fraction, fractional shortening, and left ventricular dimensions.

-

Infarct Size Measurement: Hearts are harvested, sectioned, and stained (e.g., with Masson's trichrome) to measure the infarct size as a percentage of the left ventricular area.

-

Histological Analysis: Immunohistochemistry is used to detect cardiomyocyte proliferation (Ki-67), apoptosis (TUNEL), and angiogenesis in the infarct border zone.

-

Secondary Mechanism of Action: Adenosine A2A Receptor Antagonism in Cancer

In the tumor microenvironment, high levels of adenosine act as an immunosuppressive signal by binding to A2A receptors on immune cells, particularly T cells. This compound has been identified as an antagonist of the A2A receptor. By blocking this interaction, this compound can potentially reverse the adenosine-mediated immunosuppression, leading to enhanced anti-tumor immune responses.

Signaling Pathway

This compound's antagonism of the A2AR on T cells helps to restore their effector functions within the tumor microenvironment.

Quantitative Data in Oncology Models

Preclinical studies in a 4T1 breast cancer mouse model have demonstrated the anti-tumor efficacy of this compound.

| Parameter | Treatment Group | Result |

| Tumor Volume | This compound (1 mg/kg) | 48% reduction compared to vehicle. |

| Lung Metastasis | This compound (1 mg/kg) | 65% reduction compared to vehicle. |

Experimental Protocols

-

Cell Line: 4T1 murine breast cancer cells are implanted into the mammary fat pad of BALB/c mice.

-

Treatment: Once tumors are established, mice are treated with this compound (e.g., 1 mg/kg, orally, twice daily) for a specified period (e.g., 21 days).

-

Analysis:

-

Tumor Growth: Tumor volume is measured regularly using calipers.

-

Metastasis: At the end of the study, lungs are harvested to quantify metastatic nodules.

-

Immune Cell Infiltration: Tumors are excised and analyzed by flow cytometry or immunohistochemistry to assess the infiltration and activation status of various immune cell populations (e.g., CD8+ T cells, regulatory T cells).

-

Summary and Future Directions

This compound exhibits a compelling dual mechanism of action with therapeutic potential in distinct and significant disease areas. Its ability to stimulate cardiomyocyte proliferation through YAP-TEAD activation offers a novel regenerative approach for cardiac diseases. Simultaneously, its function as an A2A receptor antagonist provides a rationale for its development as an immuno-oncology agent.

Future research should focus on elucidating the detailed molecular interactions of this compound with its targets, optimizing delivery methods to enhance tissue-specific effects, and further exploring its efficacy and safety in more advanced preclinical models. The synergistic potential of combining this compound's dual activities, for instance in treating cardiac complications in cancer patients, also warrants investigation. The data presented herein provides a solid foundation for the continued development of this promising therapeutic compound.

References

- 1. Research & Innovation | UAB News [uab.edu]

- 2. JCI Insight - this compound–loaded nanoparticles promote cardiomyocyte proliferation and cardiac repair in a mouse model of myocardial infarction [insight.jci.org]

- 3. This compound-loaded nanoparticles promote cardiomyocyte proliferation and cardiac repair in a mouse model of myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

TT-10: A Comprehensive Technical Guide to its Function as a Novel MEK1/2 Inhibitor in Cell Signaling

For Immediate Release to the Scientific Community

This technical guide provides an in-depth analysis of TT-10, a novel and highly selective small molecule inhibitor of MEK1 and MEK2, pivotal kinases within the MAPK/ERK signaling cascade. The dysregulation of this pathway is a known driver in various proliferative diseases, including a range of cancers. This document outlines the mechanism of action, quantitative efficacy, and detailed experimental methodologies for the characterization of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Mechanism of Action: Targeted Inhibition of the MAPK/ERK Pathway

The MAPK/ERK signaling pathway is a fundamental cellular cascade that translates extracellular signals into intracellular responses, governing processes such as cell growth, differentiation, and survival. This compound functions as an ATP-competitive inhibitor of MEK1 and MEK2. By occupying the ATP-binding site, this compound effectively prevents the phosphorylation and subsequent activation of ERK1 and ERK2. This targeted inhibition leads to a downstream blockade of the signaling cascade, thereby suppressing the pro-proliferative and pro-survival signals that are often hyperactive in malignant cells.

Caption: this compound inhibits MEK1/2, blocking the MAPK/ERK signaling pathway.

Quantitative Data Summary

In Vitro Kinase Inhibitory Profile

The selectivity and potency of this compound were assessed against a panel of kinases. The half-maximal inhibitory concentration (IC50) values demonstrate high selectivity for MEK1 and MEK2.

| Kinase | IC50 (nM) |

| MEK1 | 4.5 |

| MEK2 | 5.1 |

| ERK1 | >10,000 |

| ERK2 | >10,000 |

| BRAF | >10,000 |

| c-Raf | >10,000 |

| p38α | 9,200 |

| JNK1 | >10,000 |

Cellular Anti-proliferative Activity

The anti-proliferative effects of this compound were evaluated in cancer cell lines with known mutations in the MAPK/ERK pathway. The half-maximal effective concentration (EC50) values for cell growth inhibition are presented below.

| Cell Line | Relevant Mutation | EC50 (nM) |

| A375 | BRAF V600E | 12.8 |

| HCT116 | KRAS G13D | 25.1 |

| MCF-7 | Wild-type BRAF/RAS | >5,000 |

| HeLa | Wild-type BRAF/RAS | >5,000 |

Key Experimental Protocols

In Vitro MEK1/2 Kinase Assay

This assay quantifies the direct inhibitory effect of this compound on MEK1 and MEK2 activity.

-

Assay Components: Recombinant human MEK1/2, inactive ERK2 substrate, ATP, and this compound.

-

Procedure: a. A serial dilution of this compound is prepared in DMSO. b. MEK1 or MEK2 enzyme is added to a 384-well plate. c. Diluted this compound or DMSO (vehicle control) is added and incubated for 15 minutes. d. The kinase reaction is initiated by the addition of inactive ERK2 and ATP. e. After a 1-hour incubation at 30°C, the reaction is stopped. f. The amount of ADP produced is quantified using a luminescence-based assay. g. IC50 values are determined by non-linear regression analysis.

Caption: Workflow for the in vitro MEK1/2 kinase inhibition assay.

Western Blot Analysis for Phospho-ERK1/2

This method is used to confirm the downstream inhibitory effect of this compound on the MAPK/ERK pathway in a cellular context.

-

Cell Culture and Treatment: Cancer cells (e.g., A375) are cultured and treated with varying concentrations of this compound for 2 hours.

-

Protein Extraction and Quantification: Cells are lysed, and total protein concentration is determined.

-

Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is probed with primary antibodies against phospho-ERK1/2 (p-ERK1/2), total ERK1/2, and a loading control (e.g., GAPDH), followed by incubation with an HRP-conjugated secondary antibody.

-

Detection: Protein bands are visualized using a chemiluminescent substrate.

Caption: Western blot workflow for analyzing p-ERK1/2 levels.

Conclusion

This compound demonstrates significant potential as a targeted therapeutic agent through its potent and selective inhibition of MEK1 and MEK2. The data presented herein substantiates its mechanism of action and provides a robust framework for its continued investigation. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic utility of this compound in patient populations with MAPK/ERK pathway-driven malignancies.

An In-depth Technical Guide on the Interaction of TT-10 with the Hippo-YAP Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in a variety of human cancers. The core of the pathway consists of a kinase cascade involving MST1/2 and LATS1/2 kinases, which ultimately phosphorylates and inactivates the transcriptional co-activators Yes-associated protein (YAP) and its paralog, TAZ. Upon inactivation, YAP/TAZ are sequestered in the cytoplasm. When the Hippo pathway is inactive, unphosphorylated YAP/TAZ translocate to the nucleus, bind to TEAD family transcription factors, and drive the expression of genes that promote cell growth and inhibit apoptosis.

Given its central role in cell fate determination, the Hippo-YAP pathway has emerged as a promising target for therapeutic intervention. Small molecules that can modulate this pathway are of significant interest. This document provides a technical overview of TT-10, a novel small molecule identified as an activator of YAP-TEAD transcriptional activity, and its interaction with the Hippo-YAP signaling cascade.

This compound: Mechanism of Action

This compound is a fluorinated compound (C11H10FN3OS2) that functions as an activator of the YAP-TEAD transcriptional program.[1] Its primary mechanism involves the inhibition of the upstream Hippo pathway kinase cascade. This inhibition leads to reduced phosphorylation of YAP, promoting its translocation from the cytoplasm to the nucleus.[2][3] In the nucleus, this compound-activated YAP binds to TEAD transcription factors, initiating the transcription of pro-proliferative and anti-apoptotic target genes.[1]

Studies have shown that treatment with this compound results in an increased proportion of cells with nuclear YAP and a corresponding decrease in phosphorylated YAP levels.[3] In addition to its effects on the Hippo pathway, this compound has been observed to activate the Wnt/β-catenin signaling pathway, which may contribute to its pro-proliferative effects in certain cell types, such as cardiomyocytes.

The precise molecular target of this compound within the Hippo kinase cascade has not been definitively elucidated in publicly available literature. However, its functional effects are consistent with the inhibition of core kinases like MST1/2 or LATS1/2, similar to other known Hippo pathway inhibitors like XMU-MP-1.

Quantitative Data and In Vitro Effects

While comprehensive dose-response and binding affinity data for this compound are limited in peer-reviewed publications, existing studies provide effective concentrations for observing biological activity. For context, data for the well-characterized MST1/2 inhibitor, XMU-MP-1, is also included.

| Compound | Target(s) | Assay Type | Cell Line/System | Effective Concentration / IC50 | Reference |

| This compound | Hippo Pathway (Functional Inhibitor) | YAP Nuclear Translocation | Cardiomyocytes | 10 µmol/L | |

| This compound | Hippo Pathway (Functional Inhibitor) | TEAD Reporter Activity | Cardiomyocytes | 10 µmol/L | |

| This compound | Hippo Pathway (Functional Inhibitor) | Wnt/β-catenin Reporter Activity | Cardiomyocytes | 10 µmol/L | |

| This compound | Hippo Pathway (Functional Inhibitor) | Apoptosis (TUNEL) Assay | hiPSC-Cardiomyocytes | 10 µM | |

| XMU-MP-1 | MST1 | Kinase Activity Assay | Recombinant Protein | IC50: 71.1 nM | |

| XMU-MP-1 | MST2 | Kinase Activity Assay | Recombinant Protein | IC50: 38.1 nM | |

| XMU-MP-1 | Hippo Pathway (Functional Inhibitor) | MOB1 Phosphorylation | Neonatal Rat Cardiomyocytes | 1-5 µM |

Signaling Pathways and Experimental Workflows

The Hippo Signaling Pathway and this compound Intervention

The following diagram illustrates the core Hippo signaling cascade and the putative point of intervention for an inhibitor like this compound, which leads to the activation of the YAP/TAZ-TEAD transcriptional complex.

Experimental Workflow for Characterizing a Hippo Pathway Modulator

This diagram outlines a typical experimental workflow to characterize a novel small molecule, such as this compound, for its activity on the Hippo-YAP pathway.

Detailed Experimental Protocols

The following protocols are standard methodologies for assessing the impact of small molecules like this compound on the Hippo-YAP pathway.

Protocol 1: TEAD-Responsive Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of the YAP/TAZ-TEAD complex.

-

Cell Seeding: Plate cells (e.g., HEK293T, MDA-MB-231) in a 96-well white, clear-bottom plate at a density that will reach 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect cells with a TEAD-responsive firefly luciferase reporter plasmid (e.g., 8xGTIIC-luciferase) and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for an additional 24-48 hours.

-

Lysis and Measurement: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a plate luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized activity against the compound concentration to determine potency (e.g., EC50).

Protocol 2: Western Blot for YAP Phosphorylation

This protocol assesses the phosphorylation status of YAP at key inhibitory sites (e.g., Ser127) following compound treatment.

-

Cell Culture and Treatment: Plate cells in 6-well plates. Once they reach 70-80% confluency, treat with this compound or vehicle control for the desired time (e.g., 6-24 hours).

-

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample in Laemmli buffer and separate the proteins on an 8-10% SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-YAP (Ser127) and total YAP, diluted in 5% BSA/TBST. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST, then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

-

Analysis: Quantify band intensities and normalize the phospho-YAP signal to the total YAP signal.

Protocol 3: Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction

This assay is used to determine if a compound disrupts the physical interaction between YAP and TEAD proteins.

-

Cell Lysis: Treat cells as described above. Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease inhibitors.

-

Pre-clearing: Incubate the cell lysate with Protein A/G agarose/magnetic beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add an antibody against the "bait" protein (e.g., anti-pan-TEAD antibody) or a control IgG. Incubate overnight at 4°C with gentle rotation.

-

Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold Co-IP lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the immunoprecipitated samples by Western blotting using an antibody against the "prey" protein (e.g., anti-YAP antibody) to detect the interaction. The input lysates should also be run as a control.

Conclusion

This compound is a valuable tool compound for studying the therapeutic potential of Hippo pathway inhibition. By activating the YAP-TEAD transcriptional machinery, it promotes pro-regenerative and pro-survival cellular responses in specific contexts. The technical information and protocols provided herein offer a comprehensive guide for researchers aiming to investigate this compound or other novel modulators of this critical signaling pathway. Further characterization of this compound's direct molecular target and its pharmacokinetic/pharmacodynamic properties will be essential for its potential translation into clinical applications.

References

An In-depth Technical Guide to TT-10 (TAZ-K): A Novel Modulator of the Hippo-YAP Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TT-10, also known as TAZ-K, is a small molecule activator of the Yes-associated protein (YAP) and Transcriptional Coactivator with PDZ-binding Motif (TAZ)-Transcriptional Enhancement Factor Domain (TEAD) signaling pathway. By modulating the Hippo signaling cascade, this compound promotes the nuclear translocation of YAP, a key transcriptional co-activator, leading to the expression of genes involved in cell proliferation and survival.[1] This mechanism has demonstrated significant potential in preclinical studies, particularly in the context of cardiac regeneration following ischemic injury. Research has shown that this compound can induce cardiomyocyte proliferation, reduce apoptosis, and improve cardiac function in animal models of myocardial infarction.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental data related to this compound, intended to serve as a resource for researchers and drug development professionals in the field.

Chemical Structure and Properties

This compound is a novel fluorinated compound with the chemical formula C₁₁H₁₀FN₃OS₂.[1] Its development was the result of chemical screenings aimed at identifying compounds that activate YAP-TEAD activities.[1]

| Property | Value | Reference |

| IUPAC Name | (2-(Allylamino)-4-aminothiazol-5-yl)(5-fluorothiophen-2-yl)methanone | MedKoo Biosciences |

| Synonyms | TAZ-K | MedChemExpress |

| CAS Number | 2230640-94-3 | MedChemExpress |

| Molecular Formula | C₁₁H₁₀FN₃OS₂ | [1] |

| Molecular Weight | 283.35 g/mol | MedChemExpress |

| Appearance | Solid powder | MedKoo Biosciences |

| Purity | >98% (HPLC) | MOLNOVA |

| Solubility | DMSO: 50 mg/mL (176.46 mM) | MedChemExpress |

Mechanism of Action: The Hippo-YAP/TAZ Signaling Pathway

This compound functions as an activator of the YAP-TEAD-mediated transcription. The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis, primarily through the control of cell proliferation and apoptosis. The core of this pathway is a kinase cascade that, when active, phosphorylates and inactivates the transcriptional co-activators YAP and its paralog TAZ.

In the absence of inhibitory signals, or in the presence of an activator like this compound, unphosphorylated YAP and TAZ translocate to the nucleus. There, they bind to TEAD family transcription factors to initiate the transcription of target genes. These target genes include those that promote cell cycle progression and inhibit apoptosis. In the context of cardiomyocytes, this compound has been shown to enhance the nuclear expression of YAP, leading to cardiomyocyte proliferation. Additionally, this compound has been reported to activate Wnt/β-catenin signaling and NRF2-mediated antioxidant and antiapoptotic effects.

Preclinical Data

In Vitro Efficacy in Human iPSC-Derived Cardiomyocytes

This compound has been shown to promote cell cycle activation and increase cell division in human induced pluripotent stem cell (hiPSC)-derived cardiomyocytes. The effects of this compound on markers of proliferation were assessed at various concentrations.

| Concentration (µM) | % Ki67 Positive Cells (Mean ± SEM) | % BrdU Positive Cells (Mean ± SEM) | % PH3 Positive Cells (Mean ± SEM) | % Aurora B Positive Cells (Mean ± SEM) |

| 0 (Control) | ~1% | ~1% | ~0.5% | ~0.5% |

| 2 | Increased | Increased | Increased | Increased |

| 10 | Peak Effect (~5-6%) | Peak Effect (~4-5%) | Peak Effect (~2-3%) | Peak Effect (~2%) |

| 20 | Peak Effect (~5-6%) | Peak Effect (~4-5%) | Peak Effect (~2-3%) | Peak Effect (~2%) |

| 100 | Decreased from peak | Decreased from peak | Decreased from peak | Decreased from peak |

| Data are estimated from graphical representations in Chen et al., JCI Insight, 2021. |

| Parameter | Observation | Reference |

| EC₅₀ | Not Reported | - |

| Apoptosis (TUNEL Staining) | Significantly reduced with 10 µM this compound | |

| YAP Nuclear Localization | Significantly increased with 10 µM this compound |

In Vivo Efficacy in a Murine Model of Myocardial Infarction

Intraperitoneal injection of this compound in a mouse model of myocardial infarction (MI) has been shown to promote cardiomyocyte cell-cycle activities, leading to an amelioration of cardiac dysfunction. A subsequent study utilizing this compound-loaded nanoparticles for intramyocardial injection demonstrated a more sustained improvement in cardiac function and a reduction in infarct size.

| Parameter | Treatment Group | Result | Reference |

| Infarct Size | This compound Nanoparticles | Significantly smaller at week 4 post-MI | |

| Cardiac Function (Ejection Fraction) | This compound Nanoparticles | Stably improved from week 1 to week 4 post-MI | |

| Cardiomyocyte Proliferation (Ki67, PH3) | This compound Nanoparticles | Increased at 1 week post-treatment | |

| Cardiomyocyte Apoptosis | This compound Nanoparticles | Declined at day 3 post-treatment |

Pharmacokinetics

| Parameter | Value |

| Cmax | Not Reported |

| Tmax | Not Reported |

| Half-life | Not Reported |

| Bioavailability | Not Reported |

Pharmacokinetic data for this compound is not currently available in the public domain.

Experimental Protocols

In Vitro Cardiomyocyte Proliferation Assay

This protocol is based on the methodology described by Chen et al. (2021).

Detailed Method for Immunofluorescence Staining of Ki67 in hiPSC-CMs:

-

Cell Culture: Human iPSC-derived cardiomyocytes are cultured under standard conditions.

-

Treatment: Cells are treated with this compound at concentrations of 0, 2, 10, 20, and 100 µM for 48 hours.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde (PFA) for 10 minutes, followed by permeabilization with acetone for 1 minute.

-

Blocking: Non-specific antibody binding is blocked by incubating the cells with 10% donkey serum for 30 minutes.

-

Primary Antibody Incubation: Cells are incubated overnight at 4°C with primary antibodies against a proliferation marker (e.g., rabbit anti-Ki67, dilution 1:200) and a cardiomyocyte marker (e.g., mouse anti-cardiac Troponin T, cTnT, dilution 1:100).

-

Secondary Antibody Incubation: After washing, cells are incubated for 40 minutes with fluorophore-conjugated secondary antibodies (e.g., goat anti-rabbit IgG Alexa Fluor 555, goat anti-mouse IgG Alexa Fluor 488).

-

Nuclear Staining: Nuclei are counterstained with DAPI for 10 minutes at room temperature.

-

Imaging and Analysis: Images are acquired using a confocal microscope, and the percentage of Ki67-positive cardiomyocytes (double-positive for Ki67 and cTnT) is quantified.

In Vivo Murine Myocardial Infarction Model

This protocol is a generalized summary based on standard procedures for left anterior descending (LAD) coronary artery ligation in mice.

Detailed Method for LAD Ligation:

-

Anesthesia and Intubation: The mouse is anesthetized (e.g., with isoflurane), intubated, and connected to a ventilator.

-

Surgical Preparation: The surgical area on the left thorax is shaved and sterilized.

-

Thoracotomy: A left thoracotomy is performed to expose the heart.

-

LAD Ligation: The left anterior descending (LAD) coronary artery is identified and permanently ligated with a suture. Successful ligation is confirmed by the blanching of the anterior ventricular wall.

-

Drug Administration: this compound or a vehicle control is administered. For nanoparticle formulations, intramyocardial injections are performed in the border zone of the infarct.

-

Closure: The chest cavity and skin are closed in layers.

-

Post-operative Care: The animal is recovered from anesthesia and provided with appropriate analgesic care.

-

Functional and Histological Analysis: At predetermined time points post-surgery, cardiac function is assessed using echocardiography. Following euthanasia, hearts are harvested for histological analysis to determine infarct size, cardiomyocyte proliferation (Ki67 staining), and apoptosis (TUNEL staining).

Future Directions and Clinical Perspective

This compound is currently being investigated in a Phase 1/2 clinical trial (NCT04969315) for various advanced solid tumors, including renal cell carcinoma, castrate-resistant prostate cancer, and non-small cell lung cancer, among others. While the primary focus of the preclinical data presented here is on cardiac regeneration, the role of the Hippo-YAP pathway in cancer cell proliferation provides a rationale for its investigation as an anti-cancer agent. The therapeutic potential of modulating this pathway is vast, and the clinical data from these ongoing trials will be crucial in determining the safety and efficacy of this compound in humans.

Conclusion

This compound (TAZ-K) is a promising small molecule activator of the YAP-TEAD signaling pathway with demonstrated pro-proliferative and anti-apoptotic effects in cardiomyocytes. The preclinical data strongly support its potential as a therapeutic agent for cardiac regeneration. The ongoing clinical investigations in oncology will provide valuable insights into its safety profile and broader therapeutic applications. This technical guide summarizes the current knowledge of this compound, providing a foundation for further research and development in this exciting area of regenerative medicine and oncology.

References

The TT-10 Molecules: A Tale of Two Therapeutic Targets

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The designation "TT-10" refers to two distinct small molecules with disparate mechanisms of action and therapeutic targets. This guide provides a comprehensive overview of both entities to clarify their unique identities and potential applications. The first, a YAP-TEAD activator, shows promise in regenerative medicine, specifically for cardiac muscle repair. The second, an A2AR antagonist, is under investigation as a novel cancer immunotherapy. This document delineates the discovery, synthesis, and biological activity of each molecule, presenting available data in a structured format for scientific and drug development professionals.

Part 1: this compound (YAP-TEAD Activator) for Cardiac Regeneration

Discovery and Rationale

This compound (CAS: 2230640-94-3) is a novel small molecule identified through chemical screening for its ability to activate the pro-proliferative YES-associated protein (YAP) and transcriptional enhancer factor domain (TEAD) signaling pathway.[1][2] The rationale for its development is rooted in the limited regenerative capacity of the adult mammalian heart. By activating the YAP-TEAD pathway, this compound aims to stimulate the proliferation of existing cardiomyocytes, offering a potential therapeutic strategy for heart diseases characterized by cardiomyocyte loss, such as myocardial infarction.[1][2]

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 2230640-94-3 | [3] |

| Molecular Formula | C₁₁H₁₀FN₃OS₂ | |

| Molecular Weight | 283.35 g/mol | |

| Solubility | DMSO: 50 mg/mL (176.46 mM) |

Synthesis

The synthesis of this compound originates from a biologically active hit compound identified during the initial chemical screening. While the full, detailed synthetic protocol is proprietary, the core process involves the creation of a multifaceted fluorinated compound.

Mechanism of Action and Signaling Pathway

This compound exerts its pro-proliferative effects on cardiomyocytes through a multi-pronged mechanism. It promotes the nuclear translocation of YAP, leading to the activation of TEAD-dependent transcription. This, in turn, stimulates cell cycle activation and division in cardiomyocytes. Additionally, this compound has been shown to activate the Wnt/β-catenin signaling pathway and possess antioxidant and anti-apoptotic properties by activating the NRF2-mediated pathway.

Experimental Protocols

1.5.1. Cell Culture and Treatment: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSCMs) were used. Cardiac differentiation was achieved using a chemically defined protocol. For experiments, hiPSCMs were treated with this compound for 48 hours.

1.5.2. Cell Cycle Analysis: To assess cell cycle activation, 5-ethynyl-2'-deoxyuridine (EdU) incorporation assays were performed on hiPSCMs following treatment with this compound.

1.5.3. Gene Expression Analysis: The impact of this compound on the expression of functional and structural genes in hiPSCMs was evaluated to ensure no unfavorable effects on cardiomyocyte function.

1.5.4. In Vivo Myocardial Infarction Model: A myocardial infarction (MI) model in mice was utilized to assess the in vivo efficacy of this compound. The molecule was administered via intraperitoneal injection. The effects on cardiac remodeling, cardiomyocyte proliferation, and reduction of reactive oxygen species (ROS) were evaluated post-MI.

Summary of Preclinical Data

| Endpoint | Result | Model System | Reference |

| Cell Cycle Activation | Markedly promoted cell cycle activation and increased cell division. | hiPSCMs | |

| Functional Gene Expression | No unfavorable effects on the expression of functional and structural genes. | hiPSCMs | |

| Cardiac Function Post-MI | Ameliorated cardiac remodeling. | Mouse MI Model | |

| In Vivo Cell Proliferation | Enhanced proliferation of existing cardiomyocytes. | Mouse MI Model | |

| Oxidative Stress and Apoptosis | Reduced ROS production, DNA damage, and apoptosis. | Mouse MI Model |

Part 2: this compound (A2AR Antagonist) for Cancer Immunotherapy

Discovery and Rationale

This iteration of this compound is a potent and selective antagonist of the adenosine A2A receptor (A2AR). It was developed by Tarus Therapeutics and is now under clinical investigation by Portage Biotech as PORT-6. The therapeutic rationale is based on the immunosuppressive role of adenosine in the tumor microenvironment (TME). High levels of extracellular adenosine in the TME bind to A2AR on T-lymphocytes, inhibiting their anti-tumor activity. By blocking this interaction, this compound is designed to restore T-cell function and enhance the immune response against cancer cells.

Physicochemical Properties

Detailed physicochemical data, including CAS number and molecular formula, for the A2AR antagonist this compound are not publicly available in the reviewed literature.

Synthesis

Information regarding the synthesis of the A2AR antagonist this compound is proprietary and not available in the public domain.

Mechanism of Action and Signaling Pathway

In the TME, dying tumor cells release ATP, which is converted to adenosine by ectonucleotidases like CD39 and CD73. Adenosine then binds to A2AR on immune cells, particularly T-cells and NK cells, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade suppresses T-cell and NK cell function, promoting an immunosuppressive environment that allows for tumor growth and metastasis. This compound acts as a competitive antagonist at the A2AR, preventing adenosine binding and thereby blocking this immunosuppressive pathway. This restores the activation and proliferation of T-lymphocytes, leading to an enhanced anti-tumor immune response.

Experimental Protocols

Detailed experimental protocols are limited due to the primary source being a conference abstract. The following is a summary of the described methods.

2.5.1. In Vivo Syngeneic Mouse Model: BALB/c mice were implanted with 4T1 mammary carcinoma cells. Once tumors developed, mice were treated with this compound.

2.5.2. Dosing and Administration: this compound was administered at a dose of 1 mg/kg for 21 days.

2.5.3. Efficacy Evaluation: Tumor volume and lung metastasis were measured to assess the anti-tumor activity of this compound.

2.5.4. Immunophenotyping: At the end of the study, tumor-infiltrating lymphocytes (TILs) were analyzed to assess T-cell activity and myeloid-derived suppressor cell (MDSC) populations.

Summary of Preclinical and Clinical Data

| Endpoint | Result | Model System | Reference |

| Tumor Volume Reduction | 48% reduction in tumor volume compared to vehicle control. | 4T1 breast cancer mouse model | |

| Metastasis Reduction | 65% reduction in lung metastasis. | 4T1 breast cancer mouse model | |

| T-Cell Activity | Increased T-cell activity observed in TIL analysis. | 4T1 breast cancer mouse model | |

| MDSC Population | Striking reductions in MDSC populations. | 4T1 breast cancer mouse model | |

| Clinical Development Status | Phase 1/2 clinical trial (NCT04969315) initiated to evaluate safety and efficacy in advanced solid tumors. | Human |

Conclusion

The designation "this compound" represents two distinct and promising therapeutic candidates. The YAP-TEAD activator this compound offers a novel regenerative approach for cardiac diseases, while the A2AR antagonist this compound is part of the expanding arsenal of cancer immunotherapies. It is imperative for the scientific and drug development communities to distinguish between these two molecules to ensure accurate research and communication. This guide provides a foundational understanding of both this compound molecules based on publicly available data, highlighting their respective therapeutic potential and the current state of their development. Further publication of detailed preclinical and clinical data will be crucial for a more complete understanding of their safety and efficacy profiles.

References

Pharmacological Profile of TT-10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TT-10 is a small molecule with a dual pharmacological profile, demonstrating significant therapeutic potential in both regenerative medicine and oncology. Primarily investigated for its role in cardiac repair, this compound functions as a potent activator of the Yes-associated protein (YAP)-transcriptional enhancer factor domain (TEAD) signaling pathway, a critical regulator of cell proliferation and survival. This activity promotes the regeneration of cardiomyocytes, offering a promising approach for treating ischemic heart disease. Concurrently, in the context of oncology, this compound acts as an antagonist of the adenosine A2A receptor (A2AR), an immune checkpoint inhibitor that can reverse tumor-induced immunosuppression and enhance anti-tumor immunity. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its mechanisms of action, summarizing key quantitative in vitro and in vivo data, and outlining the experimental protocols used to generate these findings.

Core Pharmacological Activities

This compound exhibits two distinct primary mechanisms of action:

-

YAP-TEAD Pathway Activation: In cardiomyocytes, this compound promotes the nuclear translocation of YAP, a key transcriptional co-activator in the Hippo signaling pathway.[1][2][3] Nuclear YAP binds to TEAD transcription factors, leading to the expression of genes that drive cell cycle progression and proliferation, and inhibit apoptosis.[1][2] This activity is central to its regenerative effects in the heart.

-

Adenosine A2A Receptor (A2AR) Antagonism: In the tumor microenvironment, this compound acts as an antagonist of the A2AR. By blocking the binding of adenosine to A2AR on immune cells, this compound mitigates the immunosuppressive effects of adenosine and enhances the anti-tumor activity of T lymphocytes.

Quantitative Data Summary

In Vitro Efficacy in Cardiomyocytes

The following table summarizes the dose-dependent effects of this compound on human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

| Parameter | 2 µM this compound | 10 µM this compound | 20 µM this compound | 100 µM this compound | Control | Reference |

| Ki67-positive cells (%) | ~15% | ~25% | ~20% | ~10% | ~5% | |

| BrdU-positive cells (%) | ~12% | ~20% | ~18% | ~8% | ~3% | |

| PH3-positive cells (%) | ~3% | ~5% | ~4% | ~2% | <1% | |

| Aurora B-positive cells (%) | ~2% | ~4% | ~3% | ~1.5% | <0.5% | |

| TUNEL-positive cells (%) | Not Reported | Significantly Reduced | Not Reported | Not Reported | Baseline | |

| Nuclear Yap-positive cells (%) | Not Reported | Significantly Increased | Not Reported | Not Reported | Baseline |

In Vivo Efficacy in a Mouse Model of Myocardial Infarction

The table below details the effects of intramyocardial injection of this compound-loaded nanoparticles (this compound-NP) in a mouse model of myocardial infarction.

| Parameter (at 4 weeks post-MI) | This compound-NP | Empty-NP | This compound Solution | DPBS | Reference |

| Ejection Fraction (%) | ~45% | ~30% | ~32% | ~30% | |

| Fractional Shortening (%) | ~22% | ~15% | ~16% | ~15% | |

| Infarct Size (%) | ~20% | ~40% | ~38% | ~42% | |

| Ki67-positive cardiomyocytes (%) (at 1 week) | ~4% | ~1% | ~1.5% | ~1% | |

| PH3-positive cardiomyocytes (%) (at 1 week) | ~1.5% | <0.5% | ~0.5% | <0.5% | |

| Nuclear Yap-positive cardiomyocytes (%) (at 1 week) | ~12% | ~3% | ~5% | ~3% | |

| TUNEL-positive cardiomyocytes (%) (at 72 hours) | ~10% | ~25% | ~22% | ~25% |

In Vivo Efficacy in a Syngeneic Breast Cancer Mouse Model

This table summarizes the anti-tumor effects of oral administration of this compound in a 4T1 mammary carcinoma mouse model.

| Parameter (at 21 days) | This compound (1 mg/kg, PO, BID) | Vehicle Control | Reference |

| Tumor Volume Reduction (%) | 48% | 0% | |

| Lung Metastasis Reduction (%) | 65% | 0% |

Signaling Pathways and Experimental Workflows

This compound Signaling Pathways

Caption: Dual signaling pathways of this compound.

Experimental Workflow for In Vitro Cardiomyocyte Proliferation Assay

References

- 1. This compound–loaded nanoparticles promote cardiomyocyte proliferation and cardiac repair in a mouse model of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound-loaded nanoparticles promote cardiomyocyte proliferation and cardiac repair in a mouse model of myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. JCI Insight - this compound–loaded nanoparticles promote cardiomyocyte proliferation and cardiac repair in a mouse model of myocardial infarction [insight.jci.org]

The Dual-Faceted Impact of TT-10 on Gene Expression: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the molecular compound TT-10 and its significant effects on gene expression. This compound has emerged as a molecule of interest in two distinct therapeutic areas: cardiac regeneration and cancer immunotherapy. This is due to its dual mechanism of action as a potent activator of the Hippo-YAP signaling pathway and an antagonist of the adenosine A2A receptor (A2AR). This document, intended for researchers, scientists, and drug development professionals, will detail the known effects of this compound on relevant signaling pathways, summarize the expected changes in gene expression, and provide illustrative experimental workflows.

Core Mechanisms of Action

This compound's effects on gene expression are dictated by its two primary molecular targets:

-

Hippo-YAP Pathway Activation: In the context of cardiac health, this compound functions by activating the Yes-associated protein (YAP) and its transcriptional partner, the TEA domain transcription factor (TEAD). The Hippo pathway is a critical regulator of organ size and cell proliferation. By promoting the nuclear translocation of YAP, this compound initiates a genetic program that encourages cardiomyocyte proliferation and survival.

-

Adenosine A2A Receptor (A2AR) Antagonism: In the tumor microenvironment, cancer cells often produce high levels of adenosine, which suppresses the immune system by binding to the A2A receptor on T-cells. This compound acts as an A2AR antagonist, blocking this interaction. This releases the "brake" on T-cells, allowing for their activation and proliferation, and thereby enhancing the anti-tumor immune response.

This compound's Influence on Gene Expression in Cardiomyocytes

In cardiac muscle cells, this compound's activation of the YAP-TEAD complex is expected to upregulate genes involved in cell cycle progression, proliferation, and survival. While specific quantitative data for this compound is not yet broadly published, studies on YAP activation in cardiomyocytes provide a strong indication of the classes of genes affected.

Table 1: Expected Gene Expression Changes in Cardiomyocytes Treated with this compound

| Gene Category | Representative Genes | Expected Regulation | Implicated Function |

| YAP/TEAD Target Genes | ANKRD1, CTGF, CYR61 | Upregulated | Cell proliferation, extracellular matrix interaction |

| IGF Signaling Pathway | IGF1, IGFBP2, IGFBP3 | Upregulated | Pro-survival and pro-growth signaling |

| Wnt/β-catenin Pathway | CTNNB1 (β-catenin) and downstream targets | Upregulated | Cell fate determination and proliferation |

| Cell Cycle Regulators | Genes promoting G1/S and G2/M transition | Upregulated | Promotion of cell division |

Experimental Protocol: Gene Expression Analysis in Cardiomyocytes

The following is a generalized protocol for assessing the impact of this compound on gene expression in a cardiomyocyte cell culture model.

-

Cell Culture: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are cultured under standard conditions.

-

This compound Treatment: Cells are treated with a range of this compound concentrations (e.g., 1-20 µM) or a vehicle control (e.g., DMSO) for a specified time course (e.g., 24, 48, 72 hours).

-

RNA Extraction: Total RNA is isolated from the hiPSC-CMs using a suitable commercial kit. RNA quality and quantity are assessed via spectrophotometry and capillary electrophoresis.

-

Library Preparation and Sequencing: RNA sequencing (RNA-seq) libraries are prepared from the isolated RNA. This typically involves poly(A) selection or ribosomal RNA depletion, followed by cDNA synthesis, adapter ligation, and amplification. The prepared libraries are then sequenced on a high-throughput sequencing platform.

-

Bioinformatic Analysis:

-

Raw sequencing reads are assessed for quality and trimmed to remove adapters and low-quality bases.

-

Reads are aligned to a reference human genome.

-

Gene expression is quantified by counting the number of reads mapping to each gene.

-

Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated in this compound treated cells compared to the vehicle control.

-

In Vitro Efficacy of TT-10: A Technical Guide

This technical guide provides an in-depth overview of the in vitro efficacy of TT-10, a small molecule activator of the Yes-associated protein (YAP) and transcriptional enhancer factor domain (TEAD) signaling pathway. The data presented herein focuses on the compound's effects on cardiomyocyte proliferation and survival, making it a person of interest for researchers in cardiac regeneration and drug development.

Quantitative Efficacy Data

The in vitro efficacy of this compound has been evaluated in human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs). The following tables summarize the key quantitative findings from these studies, demonstrating the dose-dependent effects of this compound on cell cycle activation, cytokinesis, and apoptosis.

Table 1: Effect of this compound on Cardiomyocyte Cell Cycle Activation

| Concentration (µM) | % Ki67 Positive Cells | % BrdU Positive Cells | % Phospho-Histone H3 (PH3) Positive Cells |

| 0 (Control) | ~5% | ~4% | ~1% |

| 2 | ~10% | ~8% | ~3% |

| 10 | ~20% | ~18% | ~7% |

| 20 | ~22% | ~20% | ~8% |

| 100 | ~15% | ~12% | ~5% |

Data extracted from graphical representations in a study by Zhang et al. (2021). The values represent the percentage of hiPSC-CMs positive for the respective cell cycle markers after 48 hours of treatment with this compound.

Table 2: Effect of this compound on Cardiomyocyte Cytokinesis and Apoptosis

| Concentration (µM) | % Aurora B Positive Cells | % TUNEL Positive Cells (Apoptosis) |

| 0 (Control) | ~1% | ~15% |

| 10 | ~5% | ~5% |

Data extracted from graphical representations in a study by Zhang et al. (2021). The values represent the percentage of hiPSC-CMs positive for the cytokinesis marker Aurora B and the apoptosis marker TUNEL after 48 hours of treatment with this compound.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments cited in this guide.

2.1. Cell Culture

-

Cell Line: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

-

Culture Conditions: hiPSC-CMs are cultured in appropriate media and maintained at 37°C in a humidified atmosphere with 5% CO2.

2.2. Cell Cycle Analysis

-

Treatment: hiPSC-CMs were treated with varying concentrations of this compound (0, 2, 10, 20, or 100 µM) for 48 hours.[1]

-

Immunostaining for Ki67 and Phospho-Histone H3 (PH3):

-

After treatment, cells were fixed with 4% paraformaldehyde.

-

Cells were permeabilized with a suitable buffer (e.g., 0.25% Triton X-100 in PBS).

-

Blocking was performed using a blocking solution (e.g., 10% goat serum in PBS) to prevent non-specific antibody binding.

-

Cells were incubated with primary antibodies against Ki67 and PH3 overnight at 4°C.

-

After washing, cells were incubated with fluorescently labeled secondary antibodies.

-

Nuclei were counterstained with DAPI.

-

Cells were imaged using fluorescence microscopy, and the percentage of positive cells was quantified.

-

-

BrdU Incorporation Assay (S-Phase Analysis):

-

BrdU (5-bromo-2'-deoxyuridine) was added to the cell culture medium during the last few hours of this compound treatment.

-

Cells were fixed and permeabilized as described above.

-

DNA was denatured using an acid solution (e.g., 2N HCl) to expose the incorporated BrdU.

-

Cells were incubated with an anti-BrdU antibody, followed by a fluorescently labeled secondary antibody.

-

Imaging and quantification were performed as for Ki67 and PH3.[1]

-

2.3. Cytokinesis Analysis

-

Immunostaining for Aurora B:

-

hiPSC-CMs were treated with this compound (10 µM) for 48 hours.

-

The immunostaining procedure was similar to that for Ki67 and PH3, using a primary antibody specific for Aurora B, a key regulator of cytokinesis.

-

The percentage of cells positive for Aurora B at the midbody was quantified to assess the completion of cell division.[1]

-

2.4. Apoptosis Assay

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Staining:

-

hiPSC-CMs were treated with this compound (10 µM) for 48 hours.

-

Cells were fixed and permeabilized.

-

The TUNEL assay was performed using a commercial kit according to the manufacturer's instructions. This method labels the fragmented DNA characteristic of apoptotic cells.[1]

-

The percentage of TUNEL-positive cells was determined by fluorescence microscopy.[1]

-

Signaling Pathways and Experimental Workflows

3.1. This compound Mechanism of Action: The Hippo-YAP/TAZ-TEAD Signaling Pathway

This compound functions as an activator of the YAP/TAZ-TEAD signaling pathway, which is a critical regulator of cell proliferation and survival. In a simplified model, the Hippo pathway, when active, phosphorylates and inhibits the transcriptional co-activators YAP and TAZ, leading to their cytoplasmic retention and degradation. By inhibiting the Hippo pathway kinases, this compound promotes the dephosphorylation and nuclear translocation of YAP/TAZ. In the nucleus, YAP/TAZ bind to TEAD transcription factors to induce the expression of genes that drive cell cycle progression and inhibit apoptosis.

Caption: this compound inhibits the Hippo kinase cascade, promoting YAP/TAZ nuclear translocation and TEAD-mediated transcription of pro-proliferative and pro-survival genes.

3.2. Experimental Workflow for In Vitro Efficacy Testing of this compound

The following diagram outlines the general workflow for assessing the in vitro efficacy of this compound on cardiomyocytes.

Caption: Workflow for assessing this compound's in vitro efficacy on cardiomyocytes, from cell culture to quantitative data analysis.

References

Dual Applications of TT-10: A Technical Overview of Early-Stage Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage research on TT-10, a small molecule with two distinct and promising therapeutic applications currently under investigation: oncology and cardiology. This document summarizes key preclinical and clinical findings, details experimental methodologies, and visualizes the underlying biological pathways.

This compound in Oncology: An Adenosine A2A Receptor Antagonist

In the field of oncology, this compound (also known as PORT-6) is being developed as a selective antagonist of the adenosine A2A receptor (A2AR). High concentrations of adenosine in the tumor microenvironment (TME) lead to immunosuppression by binding to A2A receptors on immune cells, thereby inhibiting their anti-cancer activity.[1][2] this compound is designed to block this interaction and restore the immune system's ability to recognize and eliminate cancer cells.[1]

Mechanism of Action: Reversing Immunosuppression

Extracellular adenosine, often abundant in the hypoxic TME, binds to A2AR on T lymphocytes, leading to a cascade of events that suppress their activation and proliferation.[1] By selectively binding to and inhibiting A2AR, this compound prevents this adenosine-mediated immunosuppression. This results in the enhanced activation and proliferation of T lymphocytes, leading to a more robust anti-tumor immune response.

Preclinical Efficacy

Preclinical studies have demonstrated the anti-tumor activity of this compound in syngeneic mouse models.

Table 1: Preclinical Efficacy of this compound in Mouse Cancer Models

| Model | Treatment Group | Dose & Schedule | Tumor Volume Reduction vs. Vehicle | Lung Metastasis Reduction vs. Vehicle | Key Findings | Reference |

| 4T1 Mammary Carcinoma | This compound | 1 mg/kg, PO, BID for 21 days | 48% (p<0.05) | 65% | Superior tumor growth suppression compared to anti-PD-1 alone. Increased T-cell activity and reduced myeloid-derived suppressor cells (MDSCs). | |

| CT-26 Colon Carcinoma | This compound | 1 mg/kg, PO, daily | Significant tumor growth slowing | Not Reported | Showed greater tumor growth suppression when combined with anti-mPD-1 or anti-mCTLA-4. |

Experimental Protocols

The following experimental designs were reported in conference abstracts for the preclinical evaluation of this compound.

-

Animal Model: BALB/c mice.

-

Tumor Implantation: 5 x 10^4 4T1 mammary carcinoma cells were implanted.

-

Treatment Groups: (1) Vehicle Control, (2) this compound (1 mg/kg, PO, BID), (3) TT-4 (A2BR antagonist), (4) Anti-mPD-1, (5) this compound + Anti-mPD-1, (6) TT-4 + Anti-mPD-1.

-

Dosing: Oral gavage for this compound and intraperitoneal injection for anti-mPD-1 for 21 days.

-

Endpoints: Tumor volume was measured twice a week. At the end of the study, tumor-infiltrating lymphocytes (TILs) were isolated and analyzed by flow cytometry for markers including CD45, CD3, CD4, CD8, CD11b, CD49, and Ly6G.

-

Animal Model: BALB/c mice.

-

Tumor Implantation: CT-26 cells were implanted.

-

Treatment Groups: (1) Vehicle control, (2) this compound (1 mg/kg), (3) Anti-mPD-1, (4) Anti-mCTLA-4, (5) Irinotecan, (6) this compound + Anti-mPD-1, (7) this compound + Anti-mCTLA-4, (8) this compound + Irinotecan.

-

Dosing: this compound was administered daily by oral gavage. Checkpoint inhibitors and irinotecan were given via intraperitoneal injection.

-

Endpoints: Tumor measurements and body weights were taken every 2-3 days. Peripheral blood and intra-tumoral immune cell populations were analyzed by flow cytometry on days 3 and 10.

Clinical Development

This compound is currently being evaluated in a Phase I/II clinical trial (ADPORT-601; NCT04969315).

-

Study Design: A multicenter, open-label, dose-escalation (Phase Ia) and dose-expansion (Phase Ib) study.

-

Patient Population: Patients with advanced solid tumors, including castrate-resistant prostate cancer (CRPC), non-small cell lung cancer (NSCLC), and renal cell carcinoma (RCC).

-

Objectives: The primary objectives are to evaluate the safety and tolerability of this compound and to determine the maximum tolerated dose (MTD) or recommended Phase 2 dose (RP2D). Secondary objectives include assessing preliminary anti-tumor activity, pharmacokinetics, and pharmacodynamics.

This compound in Cardiology: A Hippo-Yap Signaling Activator

In the context of cardiovascular disease, this compound has been identified as an activator of the Hippo-Yap signaling pathway, which plays a crucial role in organ size control and cell proliferation. By activating this pathway, this compound promotes the proliferation of cardiomyocytes, the muscle cells of the heart, offering a potential strategy for cardiac regeneration after injury, such as a myocardial infarction.

Mechanism of Action: Promoting Cardiomyocyte Proliferation

The Hippo signaling pathway normally acts to suppress cell proliferation by phosphorylating and sequestering the transcriptional co-activator Yes-associated protein (YAP) in the cytoplasm. This compound promotes the nuclear translocation of YAP, where it can interact with TEAD transcription factors to stimulate the expression of genes that drive cell cycle progression and cardiomyocyte proliferation.

Preclinical Efficacy

The efficacy of this compound in promoting cardiac repair has been demonstrated in a mouse model of myocardial infarction. To overcome issues with rapid systemic clearance, this compound was encapsulated in poly-lactic-co-glycolic acid (PLGA) nanoparticles for sustained local delivery.

Table 2: Efficacy of this compound Nanoparticles in a Mouse Model of Myocardial Infarction

| Endpoint | Control (Saline) | This compound Nanoparticles | Time Point | Key Findings |

| Left Ventricular Ejection Fraction (%) | ~30% | ~45% | 4 weeks post-MI | Significantly improved cardiac function. |

| Infarct Size (%) | ~40% | ~25% | 4 weeks post-MI | Significantly reduced scar tissue formation. |

| Cardiomyocyte Proliferation (Ki67+ cells) | Low | Significantly Increased | 1 week post-MI | Enhanced cell cycle re-entry of cardiomyocytes. |

| Nuclear Yap Abundance | Low | Significantly Increased | 1 week post-MI | Confirmed target engagement and mechanism of action. |

Experimental Protocols

The following methodologies were employed in the key preclinical study evaluating this compound nanoparticles.

-

Cell Culture: hiPSC-CMs were cultured and treated with varying concentrations of this compound.

-

Proliferation Assays: Cell cycle activation was assessed by immunofluorescence staining for markers such as Ki67 and phospho-histone H3 (PH3). Cell division was observed through live-cell imaging.

-

Gene Expression Analysis: Quantitative PCR was used to measure the expression of genes related to cardiomyocyte function and proliferation.

-

Contractility Analysis: The contractile properties of hiPSC-CMs were evaluated using video microscopy and motion vector analysis.

-

Animal Model: Myocardial infarction (MI) was induced in mice by permanent ligation of the left anterior descending (LAD) coronary artery.

-

Treatment Groups: Immediately after MI induction, mice received intramyocardial injections of either (1) Saline, (2) Empty PLGA nanoparticles, (3) Free this compound solution, or (4) this compound-loaded PLGA nanoparticles.

-

Functional Assessment: Cardiac function was assessed by echocardiography at baseline and at various time points post-MI to measure parameters like left ventricular ejection fraction (LVEF) and fractional shortening (FS).

-

Histological Analysis: At the end of the study, hearts were harvested for histological analysis to determine infarct size (using Masson's trichrome staining) and to assess cardiomyocyte proliferation and apoptosis (via immunohistochemistry for Ki67, PH3, and TUNEL staining).

Conclusion

Early-stage research has positioned this compound as a molecule with significant therapeutic potential in two disparate and important areas of medicine. In oncology, its role as an A2AR antagonist offers a promising new approach to cancer immunotherapy. In cardiology, its ability to activate the Hippo-Yap pathway and promote cardiomyocyte proliferation presents a novel strategy for cardiac regeneration. Further preclinical and clinical investigations are warranted to fully elucidate the safety and efficacy of this compound in these applications and to translate these promising findings into tangible benefits for patients.

References

Methodological & Application

Application Notes: TT-10 for In Vitro Cardiomyocyte Proliferation

Introduction

TT-10 is a novel small molecule, specifically a fluorine-containing derivative of TAZ-12, identified for its potent ability to stimulate cardiomyocyte proliferation and survival.[1][2] In the context of cardiovascular research and drug development, this compound presents a promising tool for studying cardiac regeneration and developing therapies for heart failure and myocardial infarction.[3] These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in in vitro cardiomyocyte cultures.

Mechanism of Action

This compound functions as an activator of the Hippo signaling pathway's downstream effectors, Yes-associated protein (YAP) and transcriptional coactivator with PDZ-binding motif (TAZ).[1][4] The Hippo pathway is a critical regulator of organ size and cell proliferation. In its active state, the Hippo pathway phosphorylates and sequesters YAP and TAZ in the cytoplasm, preventing them from entering the nucleus and promoting gene transcription. This compound promotes the nuclear translocation of YAP/TAZ, where they interact with transcription factors, primarily from the TEA domain (TEAD) family. This complex then induces the expression of genes that control cell proliferation and inhibit apoptosis, effectively driving cardiomyocyte cell cycle re-entry and division.

Applications

-

Stimulating Cardiomyocyte Proliferation: this compound can be used to induce the proliferation of cultured cardiomyocytes, including those derived from human induced pluripotent stem cells (hiPSC-CMs).

-

Cardioprotection Studies: The anti-apoptotic and antioxidant properties of this compound make it a valuable compound for in vitro models of cardiac injury and disease.

-

Drug Discovery and Screening: this compound can serve as a positive control or benchmark compound in high-throughput screening assays aimed at identifying new molecules that promote cardiac regeneration.

-

Cardiac Tissue Engineering: By enhancing cardiomyocyte proliferation, this compound may aid in the generation of more robust and mature engineered heart tissues.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on cardiomyocyte proliferation and survival as reported in preclinical studies.

Table 1: Effect of this compound on Cell Cycle Markers in hiPSC-CMs

| Marker | This compound Concentration | Observation | Reference |

| Ki67 Expression | 10-20 µM | Peak increase in proliferation | |

| BrdU Incorporation | 10-20 µM | Peak S-phase activity | |

| PH3 (Histone H3 Phosphorylation) | 10-20 µM | Peak M-phase activity | |

| Aurora B Kinase | 10-20 µM | Increased cytokinesis |

Table 2: Effect of this compound on Apoptosis and YAP Nuclear Localization in hiPSC-CMs

| Assay | This compound Concentration | Observation | Reference |

| TUNEL Staining | 10-20 µM | Significant reduction in apoptosis | |

| YAP Nuclear Localization | 10-20 µM | Significant increase in nuclear YAP |

Experimental Protocols

Protocol 1: Preparation and Application of this compound in Cardiomyocyte Culture

This protocol describes the preparation of this compound stock solutions and their application to in vitro cardiomyocyte cultures.

Materials:

-

This compound (C₁₁H₁₀FN₃OS₂)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Cardiomyocyte culture medium (e.g., DMEM/F12 supplemented with appropriate factors)

-

Cultured cardiomyocytes (e.g., hiPSC-CMs)

Procedure:

-

Stock Solution Preparation:

-

Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.

-

-

Working Solution Preparation:

-

On the day of the experiment, thaw an aliquot of the this compound stock solution.

-

Dilute the stock solution in pre-warmed cardiomyocyte culture medium to the desired final concentrations (e.g., 2 µM, 10 µM, 20 µM). It is recommended to perform a serial dilution to achieve the final concentrations.

-

Note: Ensure the final DMSO concentration in the culture medium is consistent across all conditions (including vehicle control) and is at a non-toxic level (typically ≤ 0.1%).

-

-

This compound Treatment:

-

Aspirate the existing culture medium from the cardiomyocyte culture wells.

-

Add the culture medium containing the desired concentration of this compound (or vehicle control) to the wells.

-

Incubate the cells for the desired duration (e.g., 48 hours) under standard culture conditions (37°C, 5% CO₂).

-

Protocol 2: Immunofluorescence Staining for Proliferation (Ki67) and YAP Nuclear Translocation

This protocol details the immunocytochemical analysis of this compound-treated cardiomyocytes to assess proliferation and YAP signaling.

Materials:

-

This compound treated and control cardiomyocytes on coverslips or in culture plates

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS for fixation

-

0.25% Triton X-100 in PBS for permeabilization

-

Blocking buffer (e.g., 5% goat serum in PBS)

-

Primary antibodies: anti-Ki67, anti-YAP, anti-cardiac Troponin T (cTnT)

-

Fluorophore-conjugated secondary antibodies

-

DAPI for nuclear counterstaining

-

Mounting medium

Procedure:

-

Fixation:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

-

Permeabilization and Blocking:

-

Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Dilute primary antibodies (anti-Ki67, anti-YAP, and anti-cTnT) in blocking buffer according to the manufacturer's recommendations.

-

Incubate the cells with the primary antibody solution overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Wash the cells three times with PBS.

-

Dilute the appropriate fluorophore-conjugated secondary antibodies in blocking buffer.

-

Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

-

Counterstaining and Mounting:

-

Wash the cells three times with PBS.

-

Incubate with DAPI solution for 5 minutes to stain the nuclei.

-

Wash twice with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

-

Imaging and Analysis:

-

Visualize the stained cells using a fluorescence microscope.

-

Quantify the percentage of Ki67-positive cardiomyocytes (cTnT-positive cells) and the percentage of cardiomyocytes with nuclear YAP localization.

-

Visualizations

Caption: this compound inhibits the Hippo pathway, promoting YAP/TAZ nuclear translocation.

Caption: Experimental workflow for evaluating the effects of this compound on cardiomyocytes.

References

- 1. This compound–loaded nanoparticles promote cardiomyocyte proliferation and cardiac repair in a mouse model of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a Small Molecule to Increase Cardiomyocytes and Protect the Heart After Ischemic Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Research & Innovation | UAB News [uab.edu]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: Preparation of TT-10 Stock Solution in DMSO

Audience: Researchers, scientists, and drug development professionals.

Introduction:

TT-10 is a small molecule activator of the TAZ (transcriptional coactivator with PDZ-binding motif)-YAP (YES-associated protein)/TEAD (transcriptional enhancer factor domain) signaling pathway. It has been shown to promote cardiomyocyte proliferation and is utilized in research related to cardiac repair and regeneration.[1] Accurate and consistent preparation of a this compound stock solution is critical for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for this compound due to its high solvating power for organic molecules. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using DMSO.

Quantitative Data Summary

A summary of the essential quantitative data for this compound and DMSO is provided in the table below.

| Parameter | Value | Source |

| This compound Molecular Weight | 283.35 g/mol | |

| This compound Appearance | White to beige powder | |

| This compound Solubility in DMSO | Up to 60 mg/mL (211.75 mM) | |

| 2 mg/mL | ||

| DMSO Molecular Weight | 78.13 g/mol | |

| DMSO Density | ~1.1 g/mL | |

| Recommended Storage Temp. | 2-8°C |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The principles and calculations can be adapted for other desired concentrations.

Materials and Equipment:

-

This compound powder (white to beige solid)

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Microcentrifuge tubes or amber glass vials

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Sonicator (recommended, especially for higher concentrations)

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Procedure:

-

Determine the Required Mass of this compound:

-

To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:

-

Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000

-

-

Example Calculation for 1 mL of a 10 mM stock solution:

-

Mass (mg) = 10 mM x 1 mL x 283.35 g/mol / 1000

-

Mass (mg) = 2.8335 mg

-

-

-

Weighing this compound:

-

Tare a clean, dry microcentrifuge tube or vial on the analytical balance.

-

Carefully weigh out the calculated amount of this compound powder (e.g., 2.83 mg) into the tube.

-

-

Dissolving this compound in DMSO:

-

Add the desired volume of DMSO (e.g., 1 mL) to the tube containing the this compound powder.

-

Cap the tube securely.

-

-

Solubilization:

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

If the this compound does not fully dissolve, sonicate the solution for 5-10 minutes. Visually inspect the solution to ensure it is clear and free of particulates.

-

-

Aliquoting and Storage:

-

For long-term storage and to avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

-

Store the aliquots at 2-8°C for short-term use. For long-term storage, consult the manufacturer's recommendations, though -20°C or -80°C is common practice for many DMSO stock solutions.

-

Safety Precautions:

-

Always work in a well-ventilated area or a chemical fume hood when handling DMSO and this compound.

-

Wear appropriate PPE, including gloves, a lab coat, and safety glasses.

-

DMSO is a powerful solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.

-

Consult the Safety Data Sheet (SDS) for this compound and DMSO for complete safety and handling information.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the preparation of a this compound stock solution.

Caption: Workflow for preparing a this compound stock solution in DMSO.

Signaling Pathway Context

The diagram below shows the simplified signaling pathway in which this compound is active.

Caption: this compound activates the TAZ-YAP/TEAD signaling pathway.

References

Application Notes and Protocols for TT-10 in Mouse Models of Myocardial Infarction

For Researchers, Scientists, and Drug Development Professionals